Dihydrodeoxyuridine Reverses BrVdCyd Antiviral Activity Whereas Tetrahydrodeoxyuridine Potentiates It
In a direct head-to-head comparison within the same experimental system, dihydrodeoxyuridine (H2dUrd) demonstrated functional antagonism of (E)-5-(2-bromovinyl)-2'-deoxycytidine (BrVdCyd) antiviral activity, whereas the structurally related tetrahydrodeoxyuridine (H4dUrd) exhibited potentiation. In HSV-1 infected VERO cells, addition of H2dUrd reversed BrVdCyd efficacy, shifting the ED50 to 6-7 µM, while H4dUrd enhanced potency approximately two-fold (ED50: 0.54 µM) [1]. This opposite directional effect distinguishes H2dUrd as a deaminase inhibitor control reagent.
| Evidence Dimension | Antiviral ED50 shift in HSV-1 infected VERO cells |
|---|---|
| Target Compound Data | BrVdCyd + H2dUrd: ED50 = 6 to 7 µM |
| Comparator Or Baseline | BrVdCyd alone: ED50 = 0.54 to 1.20 µM; BrVdCyd + H4dUrd: ED50 = 0.54 µM (two-fold enhancement) |
| Quantified Difference | H2dUrd shifts ED50 >10-fold higher (antagonism); H4dUrd shifts ED50 ~2-fold lower (potentiation) |
| Conditions | VERO cells infected with HSV-1 (multiplicity of infection: 10 PFU/cell) |
Why This Matters
This functional divergence demonstrates that the reduction state of the pyrimidine ring dictates pharmacological directionality, making H2dUrd the appropriate negative control for deaminase inhibitor studies where H4dUrd serves as the active modulator.
- [1] Aduma PJ, Gupta SV, Stuart AL, Tourigny G. Antiherpes virus activity and effect on deoxyribonucleoside triphosphate pools of (E)-5-(2-bromovinyl)-2'-deoxycytidine in combination with deaminase inhibitors. Antiviral Res. 1990;13(3):111-125. View Source
